molecular formula C27H27FN4O4S B11372927 N-(4-fluorophenyl)-5-{(furan-2-ylmethyl)[4-(propan-2-yl)benzyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(4-fluorophenyl)-5-{(furan-2-ylmethyl)[4-(propan-2-yl)benzyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11372927
M. Wt: 522.6 g/mol
InChI Key: NZRCRGZQVAEZOZ-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a furan ring, and a methanesulfonylpyrimidine core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluorophenyl and furan derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include potassium hydride and various acids .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic protodeboronation and hydromethylation are employed to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include potassium hydride, chloroacetic acids, and methoxyimino butanoic acid . The reaction conditions vary depending on the desired product, with temperature, pH, and solvent playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

N-(4-FLUOROPHENYL)-5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-FLUOROPHENYL)-5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H27FN4O4S

Molecular Weight

522.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-5-[furan-2-ylmethyl-[(4-propan-2-ylphenyl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C27H27FN4O4S/c1-18(2)20-8-6-19(7-9-20)16-32(17-23-5-4-14-36-23)24-15-29-27(37(3,34)35)31-25(24)26(33)30-22-12-10-21(28)11-13-22/h4-15,18H,16-17H2,1-3H3,(H,30,33)

InChI Key

NZRCRGZQVAEZOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC=C(C=C4)F)S(=O)(=O)C

Origin of Product

United States

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